

4-Aminophenylboronic acid pinacol ester molecular weight

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Compound of Interest

Compound Name: *4-Aminophenylboronic acid
pinacol ester*

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An In-depth Technical Guide to **4-Aminophenylboronic acid pinacol ester**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Aminophenylboronic acid pinacol ester**, a versatile chemical intermediate. The document details its chemical properties, synthesis protocols, and significant applications in research and development, particularly within the pharmaceutical and materials science sectors.

Core Compound Data

4-Aminophenylboronic acid pinacol ester is an arylboronate compound widely utilized as a building block in organic synthesis. Its stability, enhanced by the pinacol ester group, and the reactive potential of its amino and boronic acid functionalities make it a valuable reagent.

Property	Value	Source(s)
Molecular Weight	219.09 g/mol	[1][2][3]
Molecular Formula	C ₁₂ H ₁₈ BNO ₂	[1][3]
CAS Number	214360-73-3	[1][2]
Appearance	White to light yellow solid/powder	[1][4]
Melting Point	165-169 °C	[2]
Purity	≥97%	[1][2]
Solubility	Soluble in chloroform, acetone, ethyl acetate; Insoluble in water	[5]
SMILES	<chem>NC1=CC=C(B2OC(C)(C(C)(O2)C)C)C=C1</chem>	[1]
InChI Key	ZANPJXNYBVVNSD- UHFFFAOYSA-N	[2]

Key Applications in Research and Development

4-Aminophenylboronic acid pinacol ester is a cornerstone intermediate in modern synthetic chemistry with broad applications.

- **Suzuki-Miyaura Cross-Coupling:** The compound is a principal reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6][7] The pinacol ester provides greater stability and solubility compared to the free boronic acid, making it a preferred choice for constructing complex molecular backbones in pharmaceuticals and advanced materials.[6]
- **Drug Development:** The molecule serves as a critical starting material in medicinal chemistry.
 - **Oncology:** It has been instrumental in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity and dual inhibitors of cyclin-dependent

kinases (CDKs) and casein kinase 1 (CK1).[1] Boron-containing compounds are also being explored for their potential in Boron Neutron Capture Therapy (BNCT).[7]

- Antiviral Research: It has been used in the synthesis of derivatives that show inhibitory activity against the Middle East respiratory syndrome coronavirus (MERS-CoV).[8]
- Materials Science: Due to its unique electronic properties, this ester is used to create organic light-emitting materials (LEDs), semiconductors, and fluorescent sensors for detecting heavy metal ions.[4][5][9]

Experimental Protocols: Synthesis

Several effective methods for the synthesis of **4-Aminophenylboronic acid pinacol ester** have been reported. The following are detailed protocols for common laboratory- and industrial-scale preparations.

Protocol 1: Palladium-Catalyzed Borylation of 4-Bromoaniline

This method involves a Suzuki-type coupling reaction between an aniline derivative and a diboron ester.

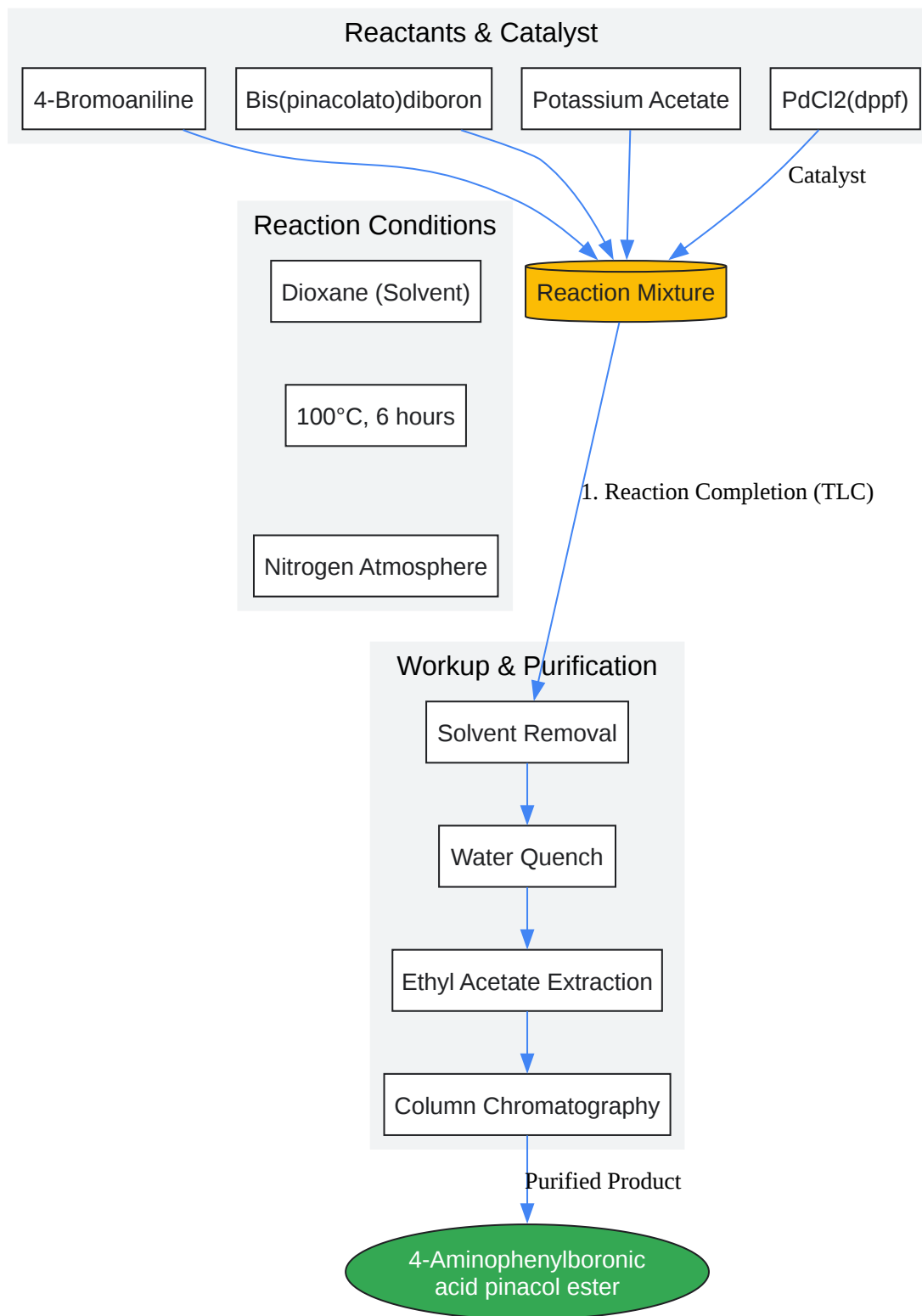
Materials:

- 4-Bromoaniline (1.0g, 5.8 mmol)
- Bis(pinacolato)diboron (1.78g, 7.0 mmol)
- Potassium acetate (1.71g, 17.4 mmol)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.21g, 0.3 mmol)
- Dioxane (15.0 mL)
- Ethyl acetate
- Water

Procedure:

- To a solution of 4-bromoaniline and bis(pinacolato)diboron in dioxane, add potassium acetate while stirring.[4]
- Deaerate the reaction mixture by bubbling nitrogen gas through it for 30 minutes.[4]
- Add the PdCl₂(dppf) catalyst to the mixture.[4]
- Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]
- Upon completion, cool the mixture and remove the dioxane under reduced pressure.[4]
- Quench the residue with water and extract the product with ethyl acetate.[4]
- Combine the organic layers and concentrate under reduced pressure to obtain the crude product.[4]
- Purify the crude solid using column chromatography (e.g., CombiFlash™) with 20% ethyl acetate in hexane as the eluent to yield **4-Aminophenylboronic acid pinacol ester** as a light yellow solid.[4]

Workflow: Palladium-Catalyzed Borylation

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Caption: Workflow for the synthesis of **4-Aminophenylboronic acid pinacol ester** via Pd-catalyzed borylation.

Protocol 2: Esterification of 4-Aminophenylboronic acid

This protocol provides a direct esterification method starting from the corresponding boronic acid hydrochloride.

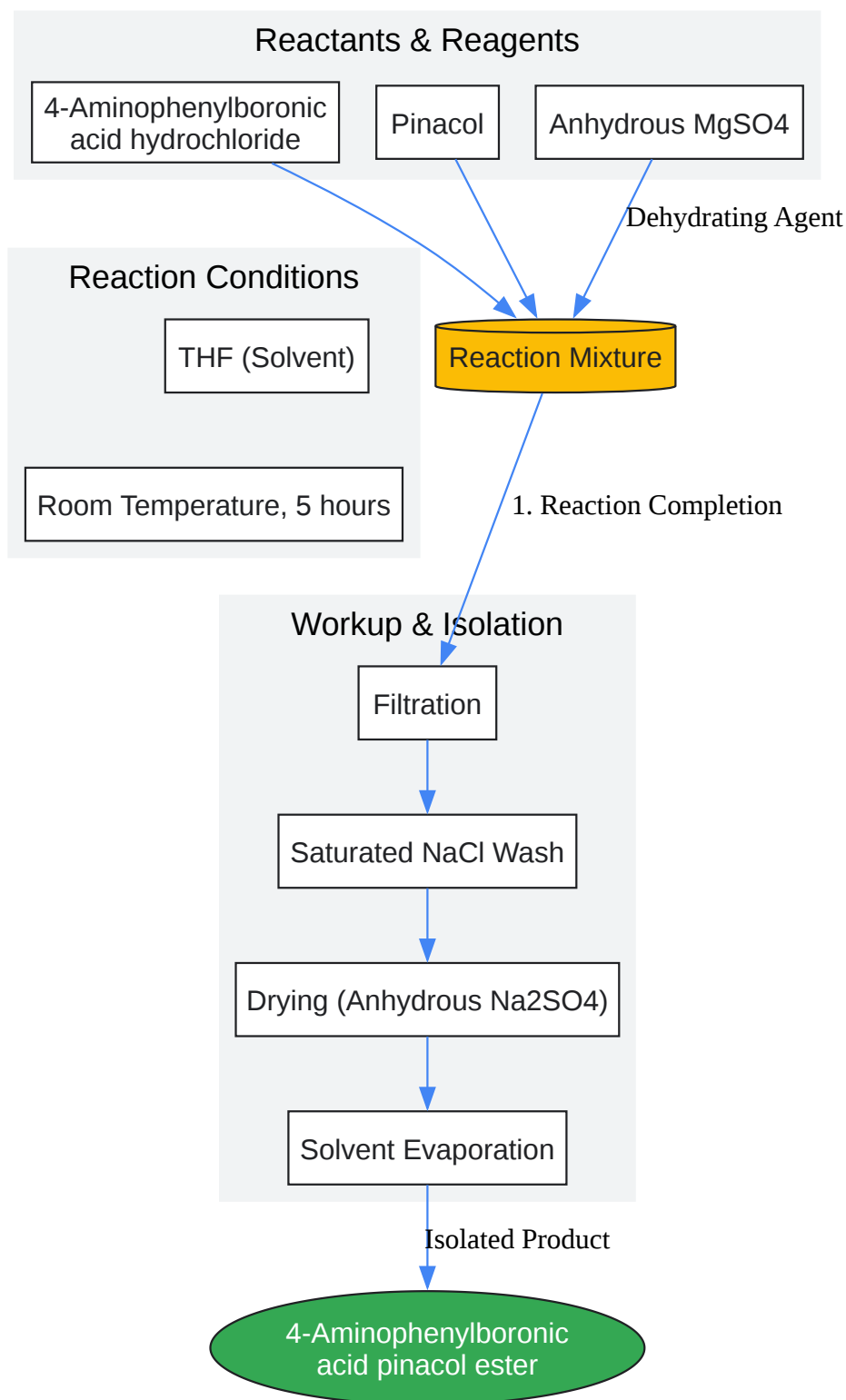
Materials:

- 4-Aminophenylboronic acid hydrochloride (20g)
- Pinacol (19.2g)
- Anhydrous magnesium sulfate (46.6g)
- Tetrahydrofuran (THF) (250 mL)
- Saturated sodium chloride solution

Procedure:

- In a 500 mL round-bottom flask, combine 4-aminophenylboronic acid hydrochloride, pinacol, and anhydrous magnesium sulfate.[\[4\]](#)
- Add tetrahydrofuran to the flask.[\[4\]](#)
- Stir the reaction mixture at room temperature for 5 hours.[\[4\]](#)
- After the reaction period, filter the mixture to remove solids.[\[4\]](#)
- Wash the organic phase (filtrate) twice with a saturated sodium chloride solution.[\[4\]](#)
- Dry the organic phase with anhydrous sodium sulfate.[\[4\]](#)
- Evaporate the solvent under reduced pressure to obtain the final product as a white solid.[\[4\]](#)

Workflow: Direct Esterification

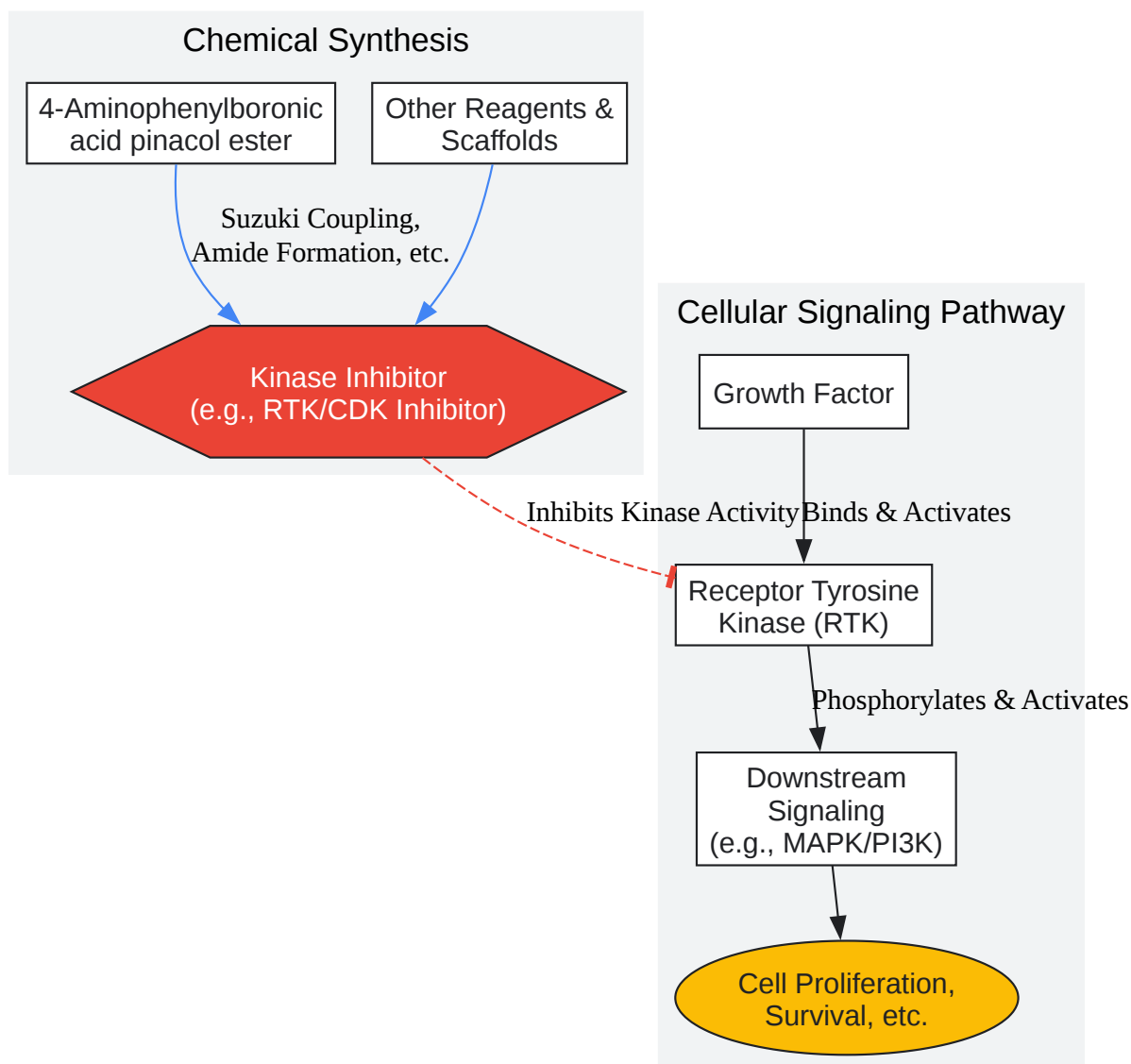
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Caption: Workflow for the synthesis of **4-Aminophenylboronic acid pinacol ester** via direct esterification.

Role in Signaling Pathway Modulation

4-Aminophenylboronic acid pinacol ester is not a direct modulator of signaling pathways but serves as a crucial building block for synthesizing potent and specific enzyme inhibitors. Its derivatives have been successfully used to target key proteins in cellular signaling cascades, particularly those involved in cancer progression.

Conceptual Role in Targeting Kinase Signaling

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Caption: Role of the ester as a building block for kinase inhibitors that modulate cell signaling pathways.

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